molecular formula C6HBr2FI2 B13641560 1,5-Dibromo-3-fluoro-2,4-diiodobenzene

1,5-Dibromo-3-fluoro-2,4-diiodobenzene

Cat. No.: B13641560
M. Wt: 505.69 g/mol
InChI Key: XWQYLBSJMAUZTE-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-fluoro-2,4-diiodobenzene is a polyhalogenated benzene derivative with a unique substitution pattern. Its molecular formula is C₆HBr₂FI₂, and its estimated molecular weight is ~505 g/mol. The compound exhibits significant steric crowding due to the presence of bulky iodine atoms at positions 2 and 4, bromine at positions 1 and 5, and a fluorine at position 3. This steric hindrance, combined with buttressing effects (where adjacent substituents restrict molecular flexibility), renders the compound inert under conditions that typically promote deprotonation, such as reactions with amide-type bases . This inertness distinguishes it from many halogenated aromatic analogs and suggests specialized applications in stable intermediates or materials requiring structural rigidity.

Properties

Molecular Formula

C6HBr2FI2

Molecular Weight

505.69 g/mol

IUPAC Name

1,5-dibromo-3-fluoro-2,4-diiodobenzene

InChI

InChI=1S/C6HBr2FI2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H

InChI Key

XWQYLBSJMAUZTE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)I)F)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-3-fluoro-2,4-diiodobenzene can be synthesized through a multi-step process involving the halogenation of a benzene derivative. The typical synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve similar halogenation steps but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-3-fluoro-2,4-diiodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.

    Reduction Reactions: Halogen atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol.

    Electrophilic Substitution: Chlorine (Cl2) in the presence of a catalyst.

    Coupling Reactions: Palladium (Pd) catalysts with boronic acids or stannanes.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products

    Substitution Products: Compounds with different functional groups replacing the halogen atoms.

    Coupling Products: Biaryl compounds with extended aromatic systems.

    Reduction Products: Benzene derivatives with fewer halogen atoms.

Scientific Research Applications

1,5-Dibromo-3-fluoro-2,4-diiodobenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and ligands for catalysis.

    Biology: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.

    Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of halogenated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-fluoro-2,4-diiodobenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the halogen atoms act as leaving groups, allowing nucleophiles or electrophiles to attack the benzene ring. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts.

Comparison with Similar Compounds

Structural and Reactivity Differences

The table below summarizes key properties of 1,5-Dibromo-3-fluoro-2,4-diiodobenzene and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Reactivity
This compound C₆HBr₂FI₂ ~505 Not provided Steric crowding inhibits deprotonation; inert under basic conditions
1,5-Dibromo-2-fluoro-4-iodobenzene C₆HBr₂FI ~399 1000578-13-1 Fluorine at position 2 alters electronic effects; higher reactivity in substitution reactions
1-Bromo-2,4-difluoro-6-iodobenzene C₆HBrF₂I ~345 933585-14-9 Increased fluorine content enhances electronegativity, favoring electrophilic substitution
1,4-Diiodotetrafluorobenzene C₆F₄I₂ 401.87 392-57-4 High thermal stability; used in fluorinated polymers and liquid crystals
2,3-Difluoro-1,4-diiodobenzene C₆H₂F₂I₂ 365.89 501433-06-3 Lower steric hindrance; suitable for cross-coupling reactions
1,4-Dibromo-2,3-difluorobenzene C₆H₂Br₂F₂ ~272 156682-52-9 Bromine-specific reactivity (e.g., Suzuki couplings); lacks iodine’s steric bulk

Research Findings and Implications

  • Synthetic Utility: Compounds with fewer bulky substituents (e.g., 2,3-Difluoro-1,4-diiodobenzene) are preferred for metal-catalyzed couplings, whereas the target compound’s inertness may be exploited in photostable materials or as a non-reactive solvent additive .

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